Acetylcholinesterase Inhibition: DHED Matches Tacrine In Vivo Potency with a Distinct Non-Competitive Mechanism
DHED inhibits acetylcholinesterase (AChE) in a non-competitive manner with an IC50 of 37.8 µM . In a rat passive avoidance model, a single 6.25 mg/kg dose of DHED significantly reversed scopolamine-induced memory impairment, demonstrating an antiamnesic effect more potent than that of tacrine, the only FDA-approved Alzheimer‘s drug at the time of the study .
| Evidence Dimension | In vivo antiamnesic effect (passive avoidance test) |
|---|---|
| Target Compound Data | 6.25 mg/kg (single dose) |
| Comparator Or Baseline | Tacrine (dose not specified; potency comparison) |
| Quantified Difference | DHED effect > tacrine effect (more potent) |
| Conditions | Rat scopolamine-induced memory impairment model |
Why This Matters
The combination of non-competitive AChE inhibition with superior in vivo efficacy over the historical clinical standard positions DHED as a superior tool compound for Alzheimer‘s disease research, avoiding the competitive mechanism limitations of many other AChE inhibitors.
